BenchChemオンラインストアへようこそ!

N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide

Linker flexibility Molecular topology Drug-likeness

N-((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide (CAS 863587-72-8) is a heterocyclic sulfonamide containing a fused imidazo[2,1-b]thiazole core linked via a methylene bridge to a thiophene-2-sulfonamide moiety. The compound is cataloged under PubChem CID 18554632 with a molecular formula of C₁₁H₁₁N₃O₂S₃ and a molecular weight of 313.4 g/mol.

Molecular Formula C11H11N3O2S3
Molecular Weight 313.41
CAS No. 863587-72-8
Cat. No. B2520067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide
CAS863587-72-8
Molecular FormulaC11H11N3O2S3
Molecular Weight313.41
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)CNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C11H11N3O2S3/c1-8-7-18-11-13-9(6-14(8)11)5-12-19(15,16)10-3-2-4-17-10/h2-4,6-7,12H,5H2,1H3
InChIKeyQJXVISOOVFEFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide (CAS 863587-72-8): Structural Identity, Class Context, and Procurement-Relevant Profile


N-((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide (CAS 863587-72-8) is a heterocyclic sulfonamide containing a fused imidazo[2,1-b]thiazole core linked via a methylene bridge to a thiophene-2-sulfonamide moiety. The compound is cataloged under PubChem CID 18554632 with a molecular formula of C₁₁H₁₁N₃O₂S₃ and a molecular weight of 313.4 g/mol [1]. It falls within the broader pharmacologically active imidazo[2,1-b]thiazole sulfonamide class, members of which have been evaluated as pan-RAF kinase inhibitors, antiproliferative agents against the NCI-60 cell line panel, and selective COX-2 inhibitors [2][3]. However, this specific compound has limited publicly available peer-reviewed biological characterization, and its differentiation claim must be assessed on structural distinctiveness relative to close analogs within this class.

Why Generic Substitution Fails for Imidazo[2,1-b]thiazole Sulfonamide Scaffolds: Linker and Heteroaryl Sulfonamide Determinants


Within the imidazo[2,1-b]thiazole sulfonamide class, subtle structural variations in the linker length, sulfonamide aryl group, and imidazothiazole substitution pattern produce dramatic differences in biological target engagement. For example, in the 5,6-diarylimidazo[2,1-b]thiazole sulfonamide series, the difference between a para-hydroxybenzenesulfonamido moiety versus alternative terminal sulfonamides determined whether compounds exhibited sub-micromolar antiproliferative IC₅₀ values (e.g., 0.476 µM against MCF7 for the lead compound) or were essentially inactive in kinase inhibition assays [1]. Similarly, in the pan-RAF inhibitor series, the choice of open-chain sulfonamide versus cyclic sulfamide at the terminal position dictated enzymatic and cellular potency against V600E-B-RAF (IC₅₀ = 39.9 nM for the optimal compound) [1]. The target compound's unique combination of a methylene (-CH₂-) linker, a 3-methyl substitution on the imidazo[2,1-b]thiazole, and a thiophene-2-sulfonamide group represents a distinct chemotype not directly exchangeable with analogs bearing phenyl-linker, ethyl-linker, or different sulfonamide aryl groups.

Quantitative Differentiation Evidence for N-((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide Against Closest Analogs


Methylene Linker vs. Phenyl Linker: Structural and Predicted Property Comparison with N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

The target compound employs a methylene (-CH₂-) linker between the imidazo[2,1-b]thiazole C6 position and the thiophene-2-sulfonamide nitrogen, whereas the close analog N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide (CAS 893981-16-3) uses a rigid para-phenylene linker [1]. This single-atom linker difference has clear structural consequences: the target compound has 4 rotatable bonds versus 5 for the phenyl-linked analog, and a lower molecular weight (313.4 vs. 409.9 g/mol for the 5-chloro-phenyl variant, CAS 893974-91-9) . In the broader imidazo[2,1-b]thiazole SAR literature, linker flexibility has been shown to directly affect kinase binding conformations [2]. While direct head-to-head bioassay data are not publicly available, the structural divergence provides a rational basis for differential biological profiling.

Linker flexibility Molecular topology Drug-likeness Procurement specification

Thiophene-2-Sulfonamide vs. Propane-1-Sulfonamide: Terminal Group Differentiation with BindingDB Affinity Data

The closest structurally characterized analog in a public bioassay database is N-[(3-methylimidazo[2,1-b]thiazol-6-yl)methyl]propane-1-sulfonamide (MLS000102772, CID 5310488), which shares the identical imidazo[2,1-b]thiazole core and methylene linker but replaces the thiophene-2-sulfonamide with a propane-1-sulfonamide group [1]. This analog was tested in a high-throughput screening assay at The Scripps Research Institute Molecular Screening Center and exhibited an EC₅₀ of 6.75 × 10⁴ nM (67.5 µM), indicating very weak activity in that particular assay context [1]. The thiophene-2-sulfonamide moiety in the target compound introduces aromatic π-surface and hydrogen-bond acceptor capacity from the thiophene sulfur that the propane sulfonamide lacks, which in related imidazo[2,1-b]thiazole sulfonamide kinase inhibitor series has been essential for potency [2]. While direct comparative IC₅₀ data for the target compound in the same assay are not publicly available, the structural divergence in the sulfonamide terminus provides a testable hypothesis for differential target engagement.

Sulfonamide SAR Binding affinity HTS screening Procurement differentiation

Class-Level Kinase Inhibitory Potency Benchmarking: Imidazo[2,1-b]thiazole Sulfonamide Series vs. Sorafenib in NCI-60 Screening

Although the target compound itself has not been tested in the NCI-60 panel, its core scaffold class has been extensively characterized. In the 2015 study by Aly et al., the lead imidazo[2,1-b]thiazole sulfonamide compound 8u demonstrated IC₅₀ values of 0.845 µM against NCI-H460 (non-small cell lung cancer) and 0.476 µM against MCF7 (breast cancer) cell lines, with kinase inhibition against V600E-B-RAF (IC₅₀ = 39.9 nM) and C-RAF (IC₅₀ = 19.0 nM) [1]. Critically, compound 8u demonstrated superior potency to Sorafenib against eight different cancer cell lines and was equipotent in others, with high selectivity indices towards cancer cells over the L132 normal lung cell line [1][2]. In the pan-RAF inhibitor series, the most active compounds (27c and 38a) with terminal sulfonamide moieties inhibited phosphorylation of MEK and ERK in cellular assays [3]. The target compound shares the imidazo[2,1-b]thiazole core and sulfonamide pharmacophore with these validated inhibitors, but its thiophene-2-sulfonamide terminus and methylene linker represent an unexplored structural combination in these kinase contexts.

Kinase inhibition Pan-RAF Antiproliferative NCI-60 comparator

Thiophene-2-Sulfonamide Pharmacophore Differentiation: Comparison with Alkyl Sulfonamide Analogs in the Imidazo[2,1-b]thiazole Series

The thiophene-2-sulfonamide group in the target compound provides three distinct pharmacophoric features absent in alkyl sulfonamide analogs: (i) an aromatic thiophene ring capable of π-π stacking with target protein aromatic residues, (ii) a thiophene sulfur atom that can participate in sulfur-π or chalcogen bonding interactions, and (iii) a sulfonamide NH with predicted pKa of 9.26 that maintains neutrality at physiological pH [1][2]. In the imidazo[2,1-b]thiazole kinase inhibitor SAR literature, the replacement of alkyl sulfonamides with aryl sulfonamides consistently enhanced potency, with the optimal terminal sulfonamide in the 2015 series being a para-hydroxybenzenesulfonamido moiety [3]. The thiophene-2-sulfonamide represents an intermediate aromatic character between phenyl sulfonamide and alkyl sulfonamide, with an XLogP3 of 2.8 for the target compound [1]. This lipophilicity is within the optimal range for oral bioavailability according to Lipinski guidelines, whereas the propane sulfonamide analog has a lower computed XLogP3 (~1.5 estimated).

Pharmacophore mapping Thiophene sulfonamide Hydrogen bonding Procurement rationale

Recommended Research and Procurement Application Scenarios for N-((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide (CAS 863587-72-8)


Imidazo[2,1-b]thiazole Sulfonamide SAR Library Expansion: Linker Flexibility Vector

This compound is most appropriately procured as a chemical probe for structure-activity relationship (SAR) studies focused on linker flexibility in imidazo[2,1-b]thiazole sulfonamide kinase inhibitors. Its methylene linker contrasts with the rigid phenyl linkers used in the majority of published potent analogs [1]. Researchers comparing this compound head-to-head with N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide (CAS 893981-16-3) can directly test the contribution of linker rigidity to kinase selectivity and cellular potency.

Heteroaryl Sulfonamide Pharmacophore Validation in Pan-RAF or IRAK4 Inhibitor Programs

Given the class-level evidence for imidazo[2,1-b]thiazole sulfonamides as nanomolar inhibitors of V600E-B-RAF (IC₅₀ = 39.9 nM), C-RAF (IC₅₀ = 19.0 nM), and structurally related kinases [2], this compound is a rational candidate for profiling against RAF kinase panels and interleukin-1 receptor-associated kinase 4 (IRAK4). Its thiophene-2-sulfonamide terminus distinguishes it from the para-hydroxybenzenesulfonamide and sulfamide terminal groups of the most potent published compounds, potentially conferring differential selectivity.

Fragment-Like Lead Optimization Starting Point Due to Favorable Physicochemical Profile

With a molecular weight of 313.4 g/mol, 4 rotatable bonds, XLogP3 of 2.8, and topological polar surface area of 128 Ų [3], this compound sits in an attractive physicochemical space for lead optimization. It is significantly smaller and less lipophilic than many published imidazo[2,1-b]thiazole sulfonamide leads, making it suitable as a fragment-like starting point for structure-based drug design programs targeting kinases or other sulfonamide-binding enzymes.

Comparative Profiling Against the Propane-1-Sulfonamide Analog in HTS Follow-Up

The closest publicly screened analog, N-[(3-methylimidazo[2,1-b]thiazol-6-yl)methyl]propane-1-sulfonamide, showed only weak activity (EC₅₀ = 67.5 µM) in an MLPCN HTS assay [4]. Procuring the thiophene-2-sulfonamide variant for testing in the same or analogous assay systems would directly address whether the aromatic sulfonamide terminus can rescue potency, providing a clear go/no-go decision point for further investment in this chemotype.

Quote Request

Request a Quote for N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.